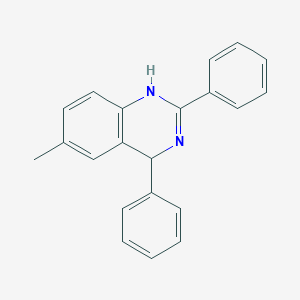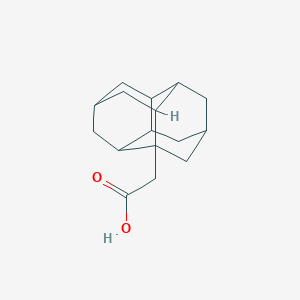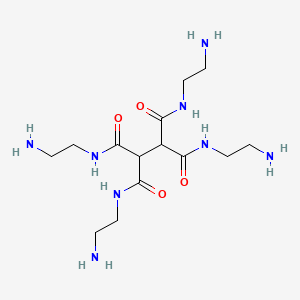
N~1~,N~2~,N'~1~,N'~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple amino and carboxamide groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide typically involves the reaction of ethane-1,1,2,2-tetracarboxylic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): Known for its chelating properties.
Nitrilotriacetic acid (NTA): Another chelating agent with similar functional groups.
Uniqueness: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide is unique due to its specific arrangement of amino and carboxamide groups, which provides distinct reactivity and binding properties compared to other similar compounds.
Propriétés
Numéro CAS |
141376-66-1 |
|---|---|
Formule moléculaire |
C14H30N8O4 |
Poids moléculaire |
374.44 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide |
InChI |
InChI=1S/C14H30N8O4/c15-1-5-19-11(23)9(12(24)20-6-2-16)10(13(25)21-7-3-17)14(26)22-8-4-18/h9-10H,1-8,15-18H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Clé InChI |
UCEILQGUZDDTLG-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)C(C(C(=O)NCCN)C(=O)NCCN)C(=O)NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
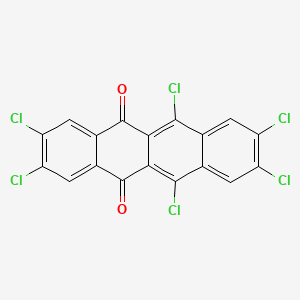
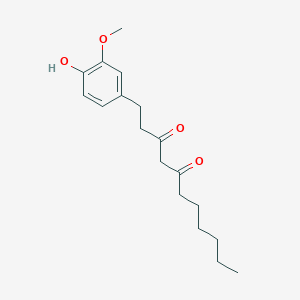
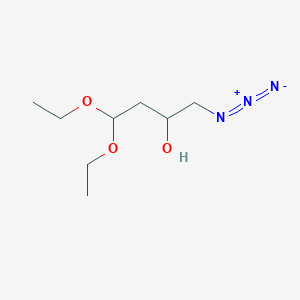
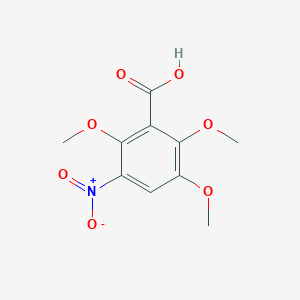
oxophosphanium](/img/structure/B14269673.png)


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
